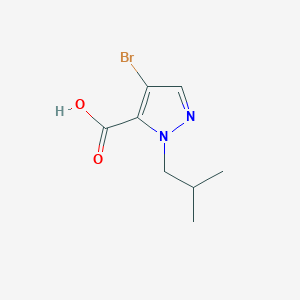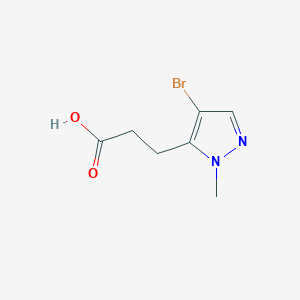
3-(4-Bromo-1-methyl-1H-pyrazol-5-YL)propanoic acid
概要
説明
“3-(4-Bromo-1-methyl-1H-pyrazol-5-YL)propanoic acid” is a chemical compound with a molecular weight of 191.03 . It is also known as “(3-bromo-1-methyl-1H-pyrazol-5-yl)methanol” and has the InChI code 1S/C5H7BrN2O/c1-8-4(3-9)2-5(6)7-8/h2,9H,3H2,1H3 .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrazole ring, which is a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds .科学的研究の応用
Synthesis and Structural Characterization
- Synthesis Techniques and Structure Determination : The synthesis of 3-(4-Bromo-1-methyl-1H-pyrazol-5-YL)propanoic acid derivatives has been a subject of study due to their complex structure. Kumarasinghe, Hruby, and Nichol (2009) demonstrated that these compounds can be synthesized in a regiospecific manner, but their structural identification is challenging, requiring single-crystal X-ray analysis for unambiguous determination (Kumarasinghe, Hruby, & Nichol, 2009).
Organic Synthesis
Regioselective Synthesis : Martins et al. (2009) explored the regioselective synthesis of pyrazolo[1,5-a]pyrimidines, a process that involves 3-amino-5-methyl-1H-pyrazole, demonstrating the utility of this compound in constructing complex organic molecules (Martins et al., 2009).
Synthesis of Functionalized Compounds : The work by Reddy and Rao (2006) focused on the synthesis of functionalized benzopyrans and pyrazoles, highlighting the role of this compound in the synthesis of biologically active molecules (Reddy & Rao, 2006).
Crystallographic Studies
- Crystal Structure Analysis : Kumarasinghe, Hruby, and Nichol (2009) also conducted studies on the crystal structure of related compounds, providing insights into the molecular conformation and interactions within these compounds (Kumarasinghe, Hruby, & Nichol, 2009).
Renewable Sources and Heterocyclization
Synthesis from Renewable Sources : Flores et al. (2014) described the heterocyclization of related compounds from renewable levulinic acid, indicating the potential of this compound in sustainable chemistry (Flores et al., 2014).
Pyrazoline Synthesis and Structure : Loh et al. (2013) focused on the synthesis and crystal structures of N-substituted pyrazolines, demonstrating the versatility of related compounds in forming diverse molecular structures (Loh et al., 2013).
Safety and Hazards
将来の方向性
The future directions for research on “3-(4-Bromo-1-methyl-1H-pyrazol-5-YL)propanoic acid” could include further exploration of its synthesis, chemical reactions, and mechanism of action. Additionally, its potential biological activities could be investigated further, given the range of activities observed in related compounds .
作用機序
Target of Action
Similar compounds with a pyrazole core have been known to interact with various biological targets, influencing a broad range of chemical and biological properties .
Mode of Action
It’s worth noting that compounds with similar structures have shown diverse biological activities, suggesting a complex interaction with their targets .
Result of Action
Similar compounds have been known to exhibit a range of biological activities .
特性
IUPAC Name |
3-(4-bromo-2-methylpyrazol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-10-6(2-3-7(11)12)5(8)4-9-10/h4H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPODSSMTQHXQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine](/img/structure/B3197551.png)
![1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-4-amine](/img/structure/B3197559.png)
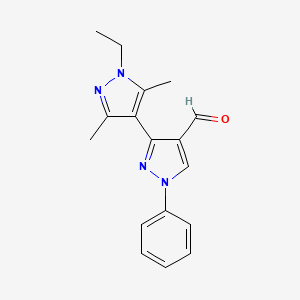




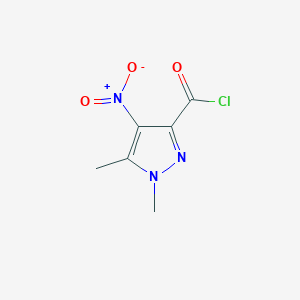
![6-Amino-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3197615.png)
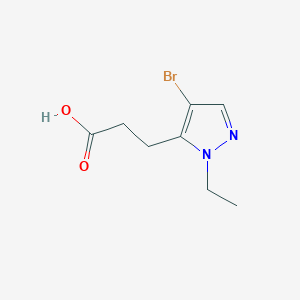
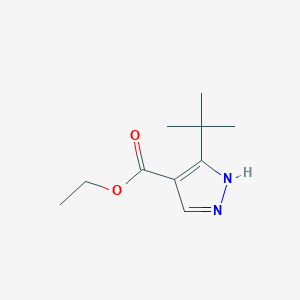
![5-[(4-Bromo-3,5-dimethylpyrazolyl)methyl]furan-2-carbonyl chloride](/img/structure/B3197634.png)

